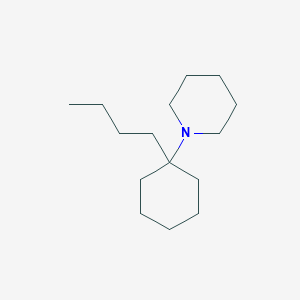
1-(1-Butylcyclohexyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Butylcyclohexyl)piperidine, commonly known as BTCP, is a chemical compound that belongs to the class of piperidine derivatives. It is a psychoactive drug that has been studied for its potential use in scientific research. BTCP has been found to have a unique mechanism of action that makes it different from other psychoactive drugs.
Mécanisme D'action
BTCP acts as a selective dopamine reuptake inhibitor, which means that it inhibits the reuptake of dopamine into the presynaptic neuron. This results in an increase in the levels of dopamine in the synaptic cleft, which leads to an increase in dopamine signaling. This property of BTCP has been found to be useful in studying the role of dopamine in various neurological disorders.
Effets Biochimiques Et Physiologiques
BTCP has been found to have various biochemical and physiological effects. It has been found to increase the levels of dopamine in the brain, which leads to an increase in dopamine signaling. This property of BTCP has been found to be useful in studying the role of dopamine in various neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
BTCP has several advantages and limitations for lab experiments. One of the advantages is that it has a unique mechanism of action that makes it different from other psychoactive drugs. This property of BTCP has been found to be useful in studying the role of dopamine in various neurological disorders. However, one of the limitations is that it is a psychoactive drug, which means that it can have adverse effects on the behavior of animals used in lab experiments.
Orientations Futures
There are several future directions for the study of BTCP. One of the future directions is to study its potential use in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. Another future direction is to study its potential use as a research tool for studying the role of dopamine in various neurological disorders. Additionally, more research is needed to understand the long-term effects of BTCP on the brain and behavior.
Méthodes De Synthèse
The synthesis of BTCP involves the reaction of 1-cyclohexylpiperidine with 1-chlorobutane in the presence of a base. The reaction results in the formation of BTCP, which is then purified using various methods. The synthesis of BTCP is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
BTCP has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to have a unique mechanism of action that makes it different from other psychoactive drugs. BTCP acts as a selective dopamine reuptake inhibitor, which means that it increases the levels of dopamine in the brain. This property of BTCP has been found to be useful in studying the role of dopamine in various neurological disorders.
Propriétés
Numéro CAS |
14228-26-3 |
|---|---|
Nom du produit |
1-(1-Butylcyclohexyl)piperidine |
Formule moléculaire |
C15H29N |
Poids moléculaire |
223.4 g/mol |
Nom IUPAC |
1-(1-butylcyclohexyl)piperidine |
InChI |
InChI=1S/C15H29N/c1-2-3-10-15(11-6-4-7-12-15)16-13-8-5-9-14-16/h2-14H2,1H3 |
Clé InChI |
UVOCTPSBTXSDGC-UHFFFAOYSA-N |
SMILES |
CCCCC1(CCCCC1)N2CCCCC2 |
SMILES canonique |
CCCCC1(CCCCC1)N2CCCCC2 |
Autres numéros CAS |
14228-26-3 |
Synonymes |
1-(1-Butylcyclohexyl)piperidine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




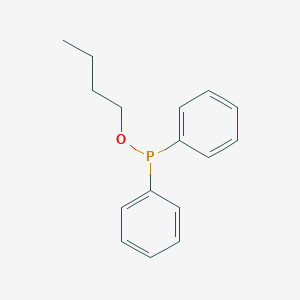


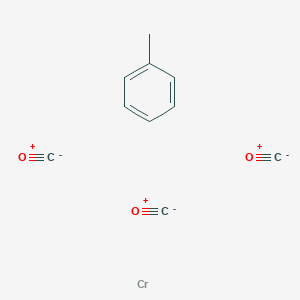

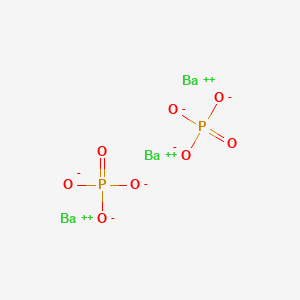
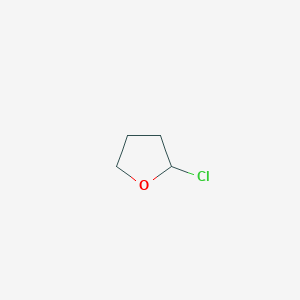
![Bicyclo[2.2.1]hept-2-ene, 5-(1-methylethenyl)-](/img/structure/B82842.png)




